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molecular formula C21H22F5NO B8504644 2,4-Di-tert-butyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 501670-16-2

2,4-Di-tert-butyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No. B8504644
M. Wt: 399.4 g/mol
InChI Key: DDBYXRULPLJFDB-UHFFFAOYSA-N
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Patent
US07902308B2

Procedure details

Employing an analogous procedure to that described above for the synthesis of 2,4-bis(tert-butyl)-6-[[(2,6-dibromophenyl)imino]methyl]phenol, 2,3,4,5,6-pentafluoroaniline (0.54 g, 2.9 mmol) was added to 3,5-di-tert-butyl-2-hydroxybenzaldehyde (0.70 g, 2.9 mmol). The product was purified by recrystallisation from hot MeOH and isolated as yellow crystals.
Name
2,4-bis(tert-butyl)-6-[[(2,6-dibromophenyl)imino]methyl]phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[C:7]([CH:15]=NC2C(Br)=CC=CC=2Br)[C:6]=1[OH:25])([CH3:4])([CH3:3])[CH3:2].[F:26][C:27]1[C:33]([F:34])=[C:32]([F:35])[C:31]([F:36])=[C:30]([F:37])[C:28]=1[NH2:29].C(C1C(O)=C(C=C(C(C)(C)C)C=1)C=O)(C)(C)C>>[C:1]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[C:7]([CH:15]=[N:29][C:28]2[C:27]([F:26])=[C:33]([F:34])[C:32]([F:35])=[C:31]([F:36])[C:30]=2[F:37])[C:6]=1[OH:25])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
2,4-bis(tert-butyl)-6-[[(2,6-dibromophenyl)imino]methyl]phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C(C)(C)C)C=NC1=C(C=CC=C1Br)Br)O
Name
Quantity
0.54 g
Type
reactant
Smiles
FC1=C(N)C(=C(C(=C1F)F)F)F
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C)(C)(C)C=1C(=C(C=O)C=C(C1)C(C)(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by recrystallisation from hot MeOH
CUSTOM
Type
CUSTOM
Details
isolated as yellow crystals

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C(C)(C)C)C=NC1=C(C(=C(C(=C1F)F)F)F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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